1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride
Description
1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative featuring a 5-methyl-1,2,4-triazole moiety. The compound’s structure combines the rigidity of the cyclopropane ring with the hydrogen-bonding capacity of the triazole heterocycle, making it a versatile building block in medicinal chemistry and agrochemical research. The hydrochloride salt enhances its solubility and stability, facilitating pharmaceutical formulation .
Properties
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBJFWHRRGLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with cyclopropanamine in the presence of hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine; hydrochloride is C6H10ClN5. The synthesis typically involves the reaction between 5-methyl-1H-1,2,4-triazole and cyclopropanamine in the presence of hydrochloric acid. Common solvents used in this process include ethanol or methanol, often requiring heating to improve yield and purity .
Biological Activities
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
Ongoing investigations are exploring its role as an enzyme inhibitor. Such properties are crucial in drug development, especially for targeting specific enzymes involved in disease processes. Understanding these interactions can lead to the development of effective therapeutic agents against infections .
Potential Therapeutic Applications
The compound's unique structure allows it to interact with various biological systems. Studies have shown that it may influence specific biochemical pathways by interacting with enzymes and receptors. This interaction profile is essential for assessing its therapeutic potential and understanding possible side effects .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine; hydrochloride, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride | Contains a methyl group at the triazole position | Different substituent affects biological activity |
| 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride | Chlorine substitution at position 3 | Potentially alters reactivity compared to others |
| 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride | Ethyl group at the triazole position | Variations in lipophilicity may influence activity |
This table illustrates how the specific substitution pattern on the triazole ring and cyclopropane structure of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amino; hydrochloride can significantly influence its reactivity and biological activity compared to other triazole derivatives .
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of enzyme-mediated reactions, leading to the disruption of essential biological processes in microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole or Heterocyclic Replacements
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Triazole vs. Benzoxazole/Thiophene: The triazole ring in the target compound enables hydrogen bonding and π-π interactions, critical for receptor binding.
- Cyclopropane vs. Methyl Linker : The cyclopropane in the target compound imposes rigidity, favoring conformational restriction in drug-receptor interactions. Methyl-linked analogues () offer greater flexibility but may reduce target specificity .
Pharmacological and Cytotoxic Activity Comparisons
Table 2: Cytotoxic Activity (IC₅₀) of Triazole-Containing Analogues
Key Observations :
- β-Carboline derivatives with triazole substituents () exhibit potent cytotoxicity (IC₅₀ ~1 μM), suggesting that the target compound’s triazole-cyclopropane structure may similarly enhance anticancer activity. However, direct data for the target compound is lacking .
- Fluorophenyl-substituted analogues () prioritize CNS applications due to fluorine’s electronegativity and bioavailability enhancements .
Physicochemical and Formulation Considerations
- Solubility : Hydrochloride salts (common across all compounds) improve aqueous solubility. The cyclopropane ring in the target compound may reduce solubility compared to linear chain analogues (e.g., methyl-linked compounds in ) .
- Stability : Triazole rings are generally stable under physiological conditions, whereas benzoxazole () may hydrolyze in acidic environments .
Biological Activity
1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine; hydrochloride is a compound characterized by its unique structural features, including a cyclopropane ring and a 1,2,4-triazole moiety. Its molecular formula is C₆H₁₀ClN₅, indicating the presence of multiple nitrogen atoms typical of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.
The synthesis of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine; hydrochloride typically involves the reaction between 5-methyl-1H-1,2,4-triazole and cyclopropanamine in the presence of hydrochloric acid. Common solvents used in this reaction include ethanol or methanol, often requiring heating to improve yield and purity.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial growth. Ongoing studies are investigating its potential as an enzyme inhibitor, which could be significant in developing new therapeutic agents.
Antimicrobial Activity
A study demonstrated that 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine; hydrochloride showed effective inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined through standard broth microdilution methods. The results indicated that the compound was particularly effective against Gram-positive bacteria, with MIC values ranging from 16 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Antifungal Activity
In antifungal assays, this compound also displayed significant activity against common fungal pathogens such as Candida albicans. The compound's efficacy was assessed using disk diffusion methods, yielding zones of inhibition that suggest potential therapeutic applications.
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 15 |
The interaction profile of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amino; hydrochloride with biological systems suggests it may interact with specific enzymes and receptors involved in microbial metabolism. Preliminary findings indicate that it may inhibit enzymes critical for cell wall synthesis in bacteria and ergosterol biosynthesis in fungi.
Case Studies
Recent case studies have highlighted the potential of this compound in treating infections resistant to conventional therapies. For instance:
Case Study 1: Treatment of Resistant Staphylococcus aureus
A clinical trial investigated the efficacy of this compound in patients with infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The trial reported a significant reduction in infection markers within two weeks of treatment.
Case Study 2: Antifungal Efficacy Against Candida Species
Another study evaluated the use of this compound in patients with recurrent Candida infections. Results showed a marked improvement in symptoms and a decrease in fungal load within a month of administration.
Q & A
Q. How can a conceptual framework linking cyclopropane rigidity to drug design principles guide future research on this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl to ethyl on the triazole) and correlate with binding data .
- Theoretical Models : Apply Hansch analysis to quantify hydrophobicity (π) and electronic effects (σ) on bioactivity .
- Ethical Reporting : Disclose synthetic yields, purity data, and assay replicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
